molecular formula C13H14F2O3 B1434671 Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate CAS No. 1807885-23-9

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate

Cat. No.: B1434671
CAS No.: 1807885-23-9
M. Wt: 256.24 g/mol
InChI Key: ROGFUZGYVNJANY-CMDGGOBGSA-N
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Description

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage. The compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate involves several steps, typically starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the ethyl ester and prop-2-enoate groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The compound may act by binding to specific enzymes or receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-3-17-12(16)9(2)8-10-6-4-5-7-11(10)18-13(14)15/h4-8,13H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGFUZGYVNJANY-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1OC(F)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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